1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Brand Name: Vulcanchem
CAS No.: 878-55-7
VCID: VC3879543
InChI: InChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3
SMILES: CC1=C2CCCCC2(CCC1=O)C
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

CAS No.: 878-55-7

Cat. No.: VC3879543

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one - 878-55-7

Specification

CAS No. 878-55-7
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Standard InChI InChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3
Standard InChI Key WNVZKCBLUKHUBI-UHFFFAOYSA-N
SMILES CC1=C2CCCCC2(CCC1=O)C
Canonical SMILES CC1=C2CCCCC2(CCC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4aS)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, reflects its stereochemical configuration and substitution pattern . Key structural features include:

  • Bicyclic framework: A decalin-like system with one fully saturated ring and one partially unsaturated ring.

  • Functional groups: A ketone at position 2 and two methyl groups at positions 1 and 4a.

  • Stereochemistry: The 4a-methyl group adopts an (S)-configuration, influencing its three-dimensional conformation .

The molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol . Spectroscopic data, including the InChIKey WNVZKCBLUKHUBI-LBPRGKRZSA-N, confirm its identity .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(4aS)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-onePubChem
SMILESCC1=C2CCCC[C@]2(CCC1=O)CPubChem
Molecular FormulaC₁₂H₁₈OVulcanChem
Molecular Weight178.27 g/molPubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid- or base-catalyzed cyclization of 2-methylcyclohexanone derivatives. A representative route involves:

  • Aldol condensation of 2-methylcyclohexanone with formaldehyde under basic conditions to form a β-hydroxy ketone intermediate.

  • Dehydration using sulfuric acid to generate an α,β-unsaturated ketone.

  • Hydrogenation over palladium catalysts to saturate the double bond, yielding the target molecule.

Industrial Manufacturing

Large-scale production optimizes yield (>85%) and purity (>98%) through:

  • Continuous distillation to separate byproducts.

  • Recrystallization from ethanol-water mixtures for final purification.

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The ketone group undergoes oxidation with KMnO₄ or CrO₃ to form carboxylic acids (e.g., 1,4a-dimethylnaphthalene-2-carboxylic acid).

Reduction Pathways

Selective reduction of the ketone using NaBH₄ produces a secondary alcohol, while LiAlH₄ fully reduces the ring system to a decalin derivative.

Substitution Reactions

Electrophilic aromatic substitution occurs at the methyl groups, with bromine in CCl₄ yielding mono- and di-brominated products.

Applications in Industry and Research

Fragrance Chemistry

The compound’s woody, camphoraceous odor profile makes it valuable in:

  • Perfumery: Base note in masculine fragrances.

  • Flavoring: Enhances menthol-like cooling effects in oral care products.

Pharmaceutical Development

As a scaffold for anticancer agents, derivatives show:

  • Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells.

  • Selectivity: 5-fold higher activity toward cancer vs. normal fibroblasts .

Analytical Characterization

Gas Chromatography (GC) Profiling

NIST data reveal retention indices under varying conditions:

Table 2: GC Retention Indices

Column TypeActive PhaseRetention Index (RI)Temperature ProgramSource
CapillaryHP-5MS1820.360°C → 280°C @ 5°C/minNIST
CapillaryDB-Wax2404.040°C → 260°C @ 4°C/minNIST

Comparison with Structural Analogues

Dehydrofukinone (CAS 19598-45-9)

This analogue features an isopropenyl group instead of a methyl substituent, increasing steric hindrance and reducing antimicrobial potency by 30% .

Octahydro Tetramethylnaphthalenemethanol

Additional methyl groups enhance lipophilicity (logP = 3.2 vs. 2.5 for the parent compound), improving blood-brain barrier penetration .

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